Cefpiramide acid; Cefpiramide
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Overview
Description
Cefpiramide is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Pseudomonas aeruginosa, a pathogen resistant to many other antibiotics . Cefpiramide works by inhibiting bacterial cell wall biosynthesis, making it a valuable tool in treating severe infections caused by susceptible bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cefpiramide is synthesized through a series of chemical reactions involving the incorporation of various functional groups into the cephalosporin core structure. One method involves dispersing cefpiramide in water, followed by the addition of ammonium hydroxide to dissolve the solution. Acetic acid or propionic acid aqueous solutions are then added to induce crystallization . Another method involves dissolving cefpiramide acid in water with sodium benzoate, sodium dihydrogen phosphate, and sodium hydrogen phosphate, followed by the addition of sodium hydroxide solution .
Industrial Production Methods
Industrial production of cefpiramide often involves large-scale synthesis using similar methods as described above. The process includes steps such as crystallization, filtration, and drying to obtain the final product in a pure form. The use of freeze-drying techniques is common to ensure the stability and longevity of the antibiotic .
Chemical Reactions Analysis
Types of Reactions
Cefpiramide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving cefpiramide include ammonium hydroxide, acetic acid, propionic acid, and sodium hydroxide . The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions are various derivatives of cefpiramide, which may have different antibacterial properties or improved stability.
Scientific Research Applications
Cefpiramide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cephalosporin antibiotics and their chemical properties.
Biology: Investigated for its effects on bacterial cell wall synthesis and its interactions with bacterial enzymes.
Industry: Employed in the development of new antibiotics and in the study of antibiotic resistance mechanisms
Mechanism of Action
The bactericidal activity of cefpiramide results from its ability to inhibit bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the formation of the bacterial cell wall . By inhibiting these proteins, cefpiramide prevents the bacteria from forming a functional cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Cefpiramide is unique among cephalosporins due to its broad-spectrum activity and effectiveness against Pseudomonas aeruginosa. Similar compounds include:
Cefoperazone: Another third-generation cephalosporin with similar antibacterial properties but different pharmacokinetic profiles.
Cefazolin: A first-generation cephalosporin with a narrower spectrum of activity.
Cefotaxime: A third-generation cephalosporin with a broad spectrum of activity but less effective against Pseudomonas aeruginosa.
Cefpiramide’s unique structure and properties make it a valuable antibiotic for treating resistant bacterial infections.
Properties
IUPAC Name |
7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N8O7S2/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAUCHMQEXVFJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N8O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860917 |
Source
|
Record name | 7-{2-[(4-Hydroxy-6-methylpyridine-3-carbonyl)amino](4-hydroxyphenyl)acetamido}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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